molecular formula C9H12N2O4S B1587410 N-isopropyl-2-nitrobenzenesulfonamide CAS No. 23530-42-9

N-isopropyl-2-nitrobenzenesulfonamide

Cat. No.: B1587410
CAS No.: 23530-42-9
M. Wt: 244.27 g/mol
InChI Key: AGNODYCWEZDMHI-UHFFFAOYSA-N
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Description

N-isopropyl-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNODYCWEZDMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400007
Record name N-isopropyl-2-nitrobenzenesulfonamide
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Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-42-9
Record name N-(1-Methylethyl)-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-isopropyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Mitsunobu Reaction:the Mitsunobu Reaction is a Versatile Method for Converting Alcohols into a Wide Range of Functional Groups, Including Esters and Ethers, with an Inversion of Stereochemistry.wikipedia.orgorganic Chemistry.orgthe Reaction Typically Involves an Alcohol, a Pronucleophile Such As a Carboxylic Acid , Triphenylphosphine, and an Azodicarboxylate Like Diethyl Azodicarboxylate Dead .wikipedia.org2 Nitrobenzenesulfonamides, Due to Their Acidity, Can Act As Effective Nitrogen Pronucleophiles in This Reaction.nih.govthis Allows for the Direct Coupling of Alcohols with the Sulfonamide Nitrogen to Form C N Bonds.thieme Connect.compsu.eduthis Application is Particularly Valuable for Synthesizing Complex Amines and Macrocycles, As the Nosyl Group Can Be Readily Removed After the C N Bond is Forged.thieme Connect.comresearchgate.net

Direct Synthesis Approaches from Precursors

The most straightforward method for the preparation of N-isopropyl-2-nitrobenzenesulfonamide involves the direct reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine (B41738). This approach is a classic example of nucleophilic substitution at a sulfonyl chloride.

Condensation Reactions of 2-Nitrobenzenesulfonyl Chloride with Isopropylamine

The condensation of 2-nitrobenzenesulfonyl chloride with isopropylamine is a common and effective method for forming the sulfonamide bond. orgsyn.org In a representative procedure, 2-nitrobenzenesulfonyl chloride is treated with isopropylamine in a suitable solvent. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

A general reaction scheme is as follows:

2-O₂NC₆H₄SO₂Cl + (CH₃)₂CHNH₂ → 2-O₂NC₆H₄SO₂NHCH(CH₃)₂ + HCl

An analogous procedure for the synthesis of a similar compound, N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, involves dissolving the primary amine in dichloromethane (B109758) and adding triethylamine (B128534) as a base. The mixture is then cooled, and the 2-nitrobenzenesulfonyl chloride is added portion-wise. orgsyn.org This method can be adapted for the synthesis of this compound.

Optimization of Reaction Conditions and Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type and amount of base, the reaction temperature, and the reaction time.

Solvent Systems: A variety of aprotic solvents can be employed, with dichloromethane being a common choice due to its inertness and ease of removal. orgsyn.org Other solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and acetonitrile (B52724) could also be suitable. The choice of solvent can influence the solubility of reactants and the reaction rate.

Basic Additives: A base is crucial to scavenge the HCl produced. Triethylamine is a frequently used organic base for this purpose. orgsyn.org Inorganic bases such as potassium carbonate or sodium carbonate can also be used, particularly in biphasic systems or with solvents that can accommodate them. The stoichiometry of the base is important; at least one equivalent is required, but an excess may be used to ensure complete reaction.

Temperature: The reaction is typically carried out at a reduced temperature, such as in an ice-water bath (0 °C), during the addition of the sulfonyl chloride to control the exothermicity of the reaction. orgsyn.org After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.

Table 1: Illustrative Optimization Parameters for Sulfonamide Synthesis

ParameterVariationRationale
Solvent Dichloromethane, THF, AcetonitrileAffects solubility and reaction kinetics.
Base Triethylamine, Pyridine (B92270), K₂CO₃Neutralizes HCl byproduct, influences reaction rate.
Temperature 0 °C to Room Temperature, RefluxControls reaction rate and minimizes side reactions.
Reaction Time 1 hour to 24 hoursEnsures complete conversion of starting materials.

Derivatization and Alkylation Strategies via Related Sulfonamides

Alternative synthetic routes to this compound involve the modification of pre-existing sulfonamide structures. These methods can be particularly useful when the desired amine is readily available or when direct sulfonylation is problematic.

Synthesis through Sulfonylation of Amines

This method is conceptually similar to the direct synthesis but emphasizes the broader applicability of sulfonylation reactions. The synthesis of various 2- and 4-nitrobenzenesulfonamides from primary amines is a well-established procedure. researchgate.net These sulfonamides are valuable intermediates in organic synthesis, often used as protecting groups for amines. The reaction of a primary amine with 2-nitrobenzenesulfonyl chloride in the presence of a base provides the corresponding N-substituted sulfonamide in high yield. orgsyn.org

Alkylation from Alkali Metal Salts of Nitrobenzenesulfonamides

This compound can also be prepared by the alkylation of the corresponding unsubstituted 2-nitrobenzenesulfonamide (B48108). The sulfonamide nitrogen is acidic and can be deprotonated by a suitable base to form an alkali metal salt, typically a sodium or potassium salt. This salt can then act as a nucleophile and react with an isopropyl halide (e.g., isopropyl iodide or bromide) to introduce the isopropyl group.

The general reaction is as follows:

2-O₂NC₆H₄SO₂NH₂ + Base → [2-O₂NC₆H₄SO₂NH]⁻M⁺

[2-O₂NC₆H₄SO₂NH]⁻M⁺ + (CH₃)₂CH-X → 2-O₂NC₆H₄SO₂NHCH(CH₃)₂ + MX

This approach is a classic example of Williamson ether synthesis applied to sulfonamides. The choice of base and solvent is critical for the success of this reaction. Stronger bases like sodium hydride or potassium carbonate are often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Conventional and Mitsunobu Conditions for N-Alkylation of Monosubstituted Nitrobenzenesulfonamides

The N-alkylation of monosubstituted sulfonamides can be achieved under various conditions, including the versatile Mitsunobu reaction. wikipedia.org

Conventional Alkylation: This involves the use of a base and an alkylating agent, as described in the previous section. The reaction conditions can be harsh, sometimes requiring strong bases and high temperatures.

Mitsunobu Reaction: The Mitsunobu reaction offers a milder alternative for the N-alkylation of sulfonamides. wikipedia.org This reaction allows for the coupling of an alcohol with a nucleophile, in this case, a sulfonamide, using a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgorganic-chemistry.org

The reaction with 2-nitrobenzenesulfonamide and isopropanol (B130326) would proceed as follows:

2-O₂NC₆H₄SO₂NH₂ + (CH₃)₂CHOH + PPh₃ + DEAD → 2-O₂NC₆H₄SO₂NHCH(CH₃)₂ + Ph₃PO + EtO₂CNHNHCO₂Et

The Mitsunobu reaction is known for its high yields and stereospecificity (inversion of configuration at the alcohol's stereocenter). It is particularly useful for the synthesis of secondary amines from primary sulfonamides. researchgate.net Research has shown that 2- and 4-nitrobenzenesulfonamides undergo smooth alkylation under Mitsunobu conditions. researchgate.net

Table 2: Comparison of N-Alkylation Methods

MethodReagentsConditionsAdvantagesDisadvantages
Conventional Alkylation Base (e.g., K₂CO₃, NaH), Isopropyl HalideAprotic solvent (e.g., DMF, Acetonitrile)Readily available reagentsCan require harsh conditions
Mitsunobu Reaction Isopropanol, PPh₃, DEAD/DIADAnhydrous aprotic solvent (e.g., THF)Mild conditions, high yields, stereospecificityStoichiometric byproducts can complicate purification

Scalability and Efficiency Considerations in this compound Synthesis

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations related to efficiency, safety, and cost-effectiveness. While the laboratory-scale synthesis demonstrates a high yield, maintaining this efficiency on a larger scale requires careful optimization of various process parameters.

Key Scalability Factors:

Heat Management: The reaction between 2-nitrobenzenesulfonyl chloride and isopropylamine is exothermic. On a large scale, efficient heat dissipation is crucial to prevent temperature spikes that could lead to side reactions, reduced selectivity, and potential safety hazards associated with nitroaromatic compounds. nih.govucl.ac.uk Industrial-scale reactors, such as falling film reactors, are designed for high surface-area-to-volume ratios to effectively manage reaction exotherms. nih.gov

Reagent Addition and Mixing: The rate of addition of 2-nitrobenzenesulfonyl chloride and the efficiency of mixing become critical at scale to ensure uniform reaction conditions and prevent localized high concentrations, which can affect yield and impurity profiles. researchgate.net

Purification: The purification method used in the lab, which involves extraction and washing, may not be the most efficient or economical on a large scale. Industrial purification often relies on crystallization, which can be optimized by studying the solubility of this compound in various solvent systems. Recrystallization from solvents like ethanol (B145695) or isopropanol-water mixtures is a common industrial practice for purifying sulfonamides. acs.org The particle size and flowability of the final product can also be important considerations for downstream applications. acs.org

Waste Management: The disposal of byproducts, such as triethylammonium (B8662869) chloride, and spent solvents needs to be managed in an environmentally responsible and cost-effective manner. Recycling of the base and solvents is often a key objective in process optimization.

Efficiency Metrics:

Beyond the chemical yield, other metrics are important for evaluating the efficiency of a scaled-up process:

Process Mass Intensity (PMI): This metric considers the total mass of materials (raw materials, solvents, reagents) used to produce a certain mass of the final product. A lower PMI indicates a more efficient and greener process.

Atom Economy: This concept evaluates how many atoms from the reactants are incorporated into the final desired product. The reaction of 2-nitrobenzenesulfonyl chloride and isopropylamine has a reasonably good atom economy, with the main byproduct being hydrochloric acid, which is scavenged by the base.

Space-Time Yield: This metric measures the amount of product produced per unit volume of reactor space per unit of time. Optimizing reaction kinetics and minimizing downtime are crucial for maximizing space-time yield.

The following table summarizes the key parameters from a typical lab-scale synthesis and outlines the considerations for scaling up the production of this compound.

ParameterLab-Scale SynthesisScalability and Efficiency Considerations
Reactants 2-Nitrobenzenesulfonyl chloride, Isopropylamine, TriethylamineSourcing and cost of raw materials at scale. Purity of starting materials is critical to avoid side reactions.
Solvent DichloromethaneEvaluation of greener and more easily recoverable solvents. Minimizing solvent volume to improve PMI.
Temperature 0°C to Room TemperaturePrecise temperature control using jacketed reactors or heat exchangers to manage exotherm.
Reaction Time 6 hoursOptimization of reaction time to maximize throughput without compromising yield or purity.
Yield 96%Maintaining high yield at scale through optimized process control.
Purification Liquid-liquid extraction, washingDevelopment of a robust crystallization process for efficient and scalable purification. Control of particle size.
Byproducts Triethylammonium chlorideEfficient separation and disposal or recycling of the base salt.

Chemical Reactivity and Mechanistic Studies of N Isopropyl 2 Nitrobenzenesulfonamide

Investigations into Nucleophilic Substitution Reactions

The 2-nitrobenzenesulfonyl group is a key functionality that dictates the reactivity of N-isopropyl-2-nitrobenzenesulfonamide. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgpearson.com This activation is crucial for the reactions discussed below.

This compound serves as a versatile precursor in chemical synthesis, particularly in the preparation of secondary amines through methods like the Fukuyama amine synthesis. chem-station.comnih.gov The general principle involves the alkylation of the sulfonamide followed by the removal of the 2-nitrobenzenesulfonyl (nosyl) protecting group. The acidity of the N-H bond in the parent sulfonamide allows for its reaction with various electrophiles under basic conditions. nih.gov

While the primary focus in the literature is on the cleavage by thiolates, the SNAr mechanism implies that other strong nucleophiles could potentially react at the aromatic ring, leading to the displacement of the sulfonamide group. However, the most synthetically useful and well-documented reactions involve thiol-based nucleophiles due to the specific conditions required for the cleavage of the nosyl group. chem-station.comrsc.org The reactivity with other classes of nucleophiles is less explored in the context of this compound itself. In broader studies of nucleophilic aromatic substitution on nitroarenes, a variety of nucleophiles, including amines and alkoxides, are known to react, although the specific outcomes can be complex and may involve reactions at the nitro group itself. researchgate.netnih.gov

The reaction of this compound and its derivatives with thiol-based nucleophiles is a cornerstone of its synthetic utility. This reaction is central to the deprotection step in the Fukuyama amine synthesis, where secondary amines are liberated from their N-nosyl-protected forms. chem-station.comscirp.org The process is highly efficient and proceeds under mild conditions, typically involving a thiol and a base in a polar aprotic solvent like DMF. researchgate.net

A variety of thiols can be employed for this transformation. Common examples include thiophenol and its derivatives. chem-station.com Studies have also explored the use of odorless or faint-smelling thiols to mitigate the unpleasant smell associated with many thiol reagents. researchgate.nettandfonline.com One of the most effective of these is p-mercaptobenzoic acid, which provides a good balance of reactivity and ease of product separation. tandfonline.com

The reaction is also highly relevant in biological contexts. For instance, the cleavage of activated sulfonamides can be mediated by glutathione (B108866) (GSH), a biologically ubiquitous thiol, often catalyzed by the enzyme glutathione-S-transferase (GST). nih.govdomainex.co.ukresearchgate.net This reactivity forms the basis for the design of cleavable linkers that respond to the intracellular environment. nih.gov

Thiol NucleophileBaseSolventTemperatureOutcomeReference
ThiophenolPotassium Hydroxide (B78521)Acetonitrile (B52724)50°CEfficient deprotection of the nosyl group to yield the corresponding amine. chem-station.com
n-DodecanethiolLithium HydroxideNot SpecifiedRoom Temp.Good yield of the deprotected amine. tandfonline.com
p-DodecylbenzenethiolPotassium CarbonateNot SpecifiedRoom Temp.Successful deprotection. tandfonline.com
p-tert-ButylbenzenethiolPotassium CarbonateNot SpecifiedRoom Temp.Successful deprotection. tandfonline.com
p-Mercaptobenzoic acidPotassium CarbonateNot Specified60°CHigher yield of the deprotected amine compared to other odorless thiols. tandfonline.com
Glutathione (GSH)Not Applicable (Enzymatic)Aqueous Buffer37°CCleavage of the sulfonamide bond, often catalyzed by Glutathione-S-transferase (GST). nih.govdomainex.co.uknih.gov

The reactivity of this compound is a delicate interplay of electronic and steric factors.

Electronic Effects: The 2-nitro group is a powerful electron-withdrawing group, which significantly lowers the electron density of the aromatic ring. numberanalytics.com This electronic pull is a primary driver for the SNAr reaction, as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. wikipedia.orgchem-station.com The presence of such electron-withdrawing groups is often a prerequisite for nucleophilic aromatic substitution to occur at a reasonable rate. numberanalytics.com Studies on related systems have shown that the rate of nucleophilic attack is sensitive to the electronic nature of substituents on the aromatic ring. nih.gov For instance, more electron-withdrawing groups generally lead to faster reaction rates. domainex.co.uk

Steric Effects: The isopropyl group attached to the sulfonamide nitrogen introduces steric bulk. fiveable.me While this does not prevent the nucleophilic attack on the aromatic ring, it can influence the conformation of the molecule and potentially the rate of reaction compared to less hindered N-substituents. In the context of nucleophilic aromatic substitution, bulky nucleophiles may exhibit regioselectivity based on steric hindrance. numberanalytics.com For this compound, the steric hindrance of the isopropyl group is a consideration in its synthesis and subsequent reactions. However, the primary site of nucleophilic attack for cleavage is the aromatic ring, which is somewhat removed from the direct steric influence of the N-isopropyl group. The steric hindrance around the sulfur atom is more relevant in reactions where the sulfonamide itself is the electrophilic center.

Functionality as a Cleavable Linker in Chemical Systems

The specific reactivity of the 2-nitrobenzenesulfonamide (B48108) moiety with thiols has been harnessed in the design of cleavable linkers for various applications, including in the development of prodrugs and antibody-drug conjugates (ADCs). domainex.co.uknih.gov

The cleavage of the 2-nitrobenzenesulfonamide linker by a thiol nucleophile proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. chem-station.com The key steps are:

Nucleophilic Attack: A thiolate anion, generated from a thiol in the presence of a base, attacks the carbon atom of the aromatic ring that is bonded to the sulfonyl group. This attack is facilitated by the electron-withdrawing nitro group.

Formation of a Meisenheimer Complex: This addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

Elimination and Release: The aromaticity of the ring is restored by the elimination of the sulfonamide group, which is the leaving group. This step is typically irreversible and leads to the formation of a thioether and the free amine.

In biological systems, the cleavage of 2-nitrobenzenesulfonamide linkers is often triggered by the high intracellular concentration of glutathione (GSH), with the reaction being catalyzed by glutathione-S-transferases (GSTs). nih.govdomainex.co.uknih.gov The mechanism is believed to be analogous to the chemical cleavage, involving the nucleophilic attack of the thiolate of GSH on the electron-deficient aromatic ring. domainex.co.uk

The efficiency of the 2-nitrobenzenesulfonamide linker is often compared to other cleavable linkers, particularly those that are also responsive to the intracellular environment.

A key comparison is with disulfide linkers, which are also cleaved by thiols like glutathione. Studies have shown that siRNA-polymer conjugates using a 2-nitrobenzenesulfonamide linker exhibit significantly enhanced stability under extracellular reductive conditions compared to those with a conventional disulfide linkage. nih.gov This suggests that the 2-nitrobenzenesulfonamide linker is less prone to premature cleavage in the bloodstream, a desirable characteristic for targeted drug delivery. The cleavage of the 2-nitrobenzenesulfonamide linker is highly selective for the intracellular environment due to the requirement of both GSH and GST for efficient reaction. nih.gov

The electronic nature of the aromatic ring plays a critical role in cleavage efficiency. For example, a compound with a p-cyanopyridinyl group attached to the sulfonamide was found to be readily cleaved in the presence of GSH and GST. nih.govresearchgate.net In contrast, a similar compound where the cyano group was replaced by a trifluoromethyl group was stable under the same conditions, highlighting the sensitivity of the cleavage reaction to the electronic properties of the aromatic system. domainex.co.uk

Linker TypeCleavage StimulusKey AdvantagesKey DisadvantagesReference
2-Nitrobenzenesulfonamide Glutathione (GSH) / Glutathione-S-transferase (GST)High extracellular stability, selective intracellular cleavage.May require enzymatic catalysis for efficient cleavage. domainex.co.uknih.gov
Disulfide Thiols (e.g., Glutathione)Well-established chemistry.Prone to premature cleavage in circulation due to exchange with plasma thiols. nih.govcam.ac.uk
Hydrazone Low pH (e.g., in endosomes/lysosomes)Exploits the pH difference between circulation and intracellular compartments.Can have variable stability in plasma. cam.ac.uk
Peptide (e.g., Val-Cit) Lysosomal proteases (e.g., Cathepsin B)Specific cleavage by enzymes overexpressed in tumor cells.Can be susceptible to cleavage by plasma proteases. mdpi.com

Role in Amine Protection and Deprotection Chemistry

The 2-nitrobenzenesulfonyl (Ns) group is a versatile tool in organic synthesis, serving as an effective protecting group for primary and secondary amines. Its utility stems from its facile introduction, its stability under various reaction conditions, and, most importantly, the mild conditions required for its removal. orgsyn.orgtcichemicals.com this compound is a key example of an N-monosubstituted 2-nitrobenzenesulfonamide, which serves as a crucial intermediate in the synthesis of more complex amine structures. orgsyn.org

The deprotection of N-substituted 2-nitrobenzenesulfonamides, including derivatives of this compound, is typically achieved by nucleophilic aromatic substitution. orgsyn.orgtcichemicals.com The electron-withdrawing nature of the nitro group and the sulfonyl moiety activates the aromatic ring, making it susceptible to attack by soft nucleophiles. tcichemicals.comresearchgate.net This reaction proceeds through a Meisenheimer complex intermediate. orgsyn.orgtcichemicals.com

A variety of methods have been developed for the efficient cleavage of the Ns group. The most common strategy involves the use of a thiol in the presence of a base. orgsyn.org The choice of thiol and base can be tailored depending on the scale of the reaction and the sensitivity of the substrate. For larger-scale preparations, a combination of thiophenol and potassium hydroxide in a solvent like dimethylformamide (DMF) is often employed due to its cost-effectiveness. orgsyn.org For smaller-scale syntheses or with base-sensitive molecules, alternative conditions are recommended to ensure high yields and purity. orgsyn.org

Alternative deprotection protocols have also been established to circumvent the use of thiols. One such method employs an alkali metal alkoxide, such as sodium methoxide, in a solvent like dioxane, providing a thiol-free route to the free amine. google.com Furthermore, innovative techniques using fluorous or solid-phase reagents have been developed to simplify the purification process. researchgate.net For instance, using a perfluorinated thiol allows for the straightforward removal of the fluorinated byproduct via solid-phase extraction, which is particularly advantageous in parallel synthesis. researchgate.net

Table 1: Selected Reagent Systems for the Deprotection of 2-Nitrobenzenesulfonamides

Reagent 1 Reagent 2 Solvent Scale/Application Citation
Thiophenol Potassium Hydroxide DMF Large-scale orgsyn.org
Thiophenol Potassium Carbonate DMF Small-scale orgsyn.org
Thiophenol Cesium Carbonate Acetonitrile (CH₃CN) Small-scale orgsyn.org
Mercaptoacetic acid Lithium Hydroxide DMF Small-scale orgsyn.org
Sodium Methoxide - Dioxane Thiol-free conditions google.com
Perfluoroalkylthiol Potassium Carbonate - Simplified purification researchgate.net

This compound is an exemplar of the "Ns-strategy," a powerful and versatile method for the synthesis of secondary amines from primary amines. tcichemicals.com This procedure overcomes common challenges in amine synthesis, such as over-alkylation to tertiary amines or the need for harsh reducing agents, by using the 2-nitrobenzenesulfonyl group as both a protecting and an activating moiety. orgsyn.orgtcichemicals.com The process is generally carried out in three steps.

First, a primary amine is protected by reacting it with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base like triethylamine (B128534) or pyridine (B92270) to yield the N-monosubstituted 2-nitrobenzenesulfonamide. orgsyn.orgtcichemicals.com In the case of isopropylamine (B41738), this reaction produces this compound. chemicalbook.com

Second, the resulting sulfonamide is alkylated. orgsyn.orgtcichemicals.com The N-H proton of the N-monosubstituted sulfonamide is acidic, facilitating deprotonation and subsequent alkylation. This step can be performed under conventional conditions with an alkyl halide and a base like potassium carbonate, or under Mitsunobu conditions with an alcohol. orgsyn.orgtcichemicals.comresearchgate.net The Ns group acts as an activating group, ensuring that the alkylation proceeds smoothly and in high yield. tcichemicals.com

Finally, the Ns group is removed from the N,N-disubstituted sulfonamide using one of the mild deprotection strategies described previously (Section 3.3.1) to afford the desired secondary amine in excellent yield. orgsyn.orgtcichemicals.com Because both the alkylation and deprotection steps proceed under mild conditions, this methodology is highly valued for its broad applicability and compatibility with a wide range of functional groups, making it a "method of choice" for secondary amine synthesis. orgsyn.orgresearchgate.net

Table 2: The "Ns-Strategy" for Secondary Amine Synthesis

Step Description General Reactants Product Citation
1. Protection A primary amine is reacted with 2-nitrobenzenesulfonyl chloride. R¹-NH₂ + NsCl, Base R¹-NH-Ns orgsyn.orgtcichemicals.com
2. Alkylation The N-monosubstituted sulfonamide is alkylated with an alkyl halide or alcohol. R¹-NH-Ns + R²-X, Base R¹R²-N-Ns orgsyn.orgtcichemicals.comresearchgate.net

| 3. Deprotection | The Ns group is cleaved using a soft nucleophile and base. | R¹R²-N-Ns + Thiol, Base | R¹R²-NH (Secondary Amine) | orgsyn.orgtcichemicals.comresearchgate.net |

Catalytic Applications in Organic Transformations

While extensively used as a protecting group, the structural features of this compound and its derivatives also suggest potential applications as substrates in various catalytic organic transformations. The presence of the sulfonamide linkage, the activated aromatic ring, and the alkyl substituents provides multiple sites for potential reactivity.

The synthesis of N-heterocycles, such as pyrrolidines, is a cornerstone of medicinal and synthetic chemistry. nih.govrdd.edu.iq Many synthetic routes to these structures rely on the cyclization of functionalized amine precursors. organic-chemistry.org Catalytic intramolecular hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is an atom-economical method for constructing these rings. researchgate.netmdpi.com

Derivatives of this compound containing an appropriately positioned alkene or alkyne could serve as ideal precursors for such cyclizations. The sulfonamide can act as the nucleophile in transition-metal-catalyzed hydroamination reactions. researchgate.net For example, scandium(III) triflate has been shown to catalyze the cyclization of N-protected δ-alkenamides to form lactams, a related transformation. mdpi.com By analogy, an N-alkenyl-N-isopropyl-2-nitrobenzenesulfonamide could plausibly undergo intramolecular cyclization to furnish a substituted pyrrolidine, which could then be deprotected to reveal the free secondary amine. The development of catalytic systems for the direct N-heterocyclization of primary amines with diols also highlights the importance of amine precursors in synthesizing cyclic amines. organic-chemistry.org

Direct C-H functionalization represents a powerful strategy for streamlining synthetic pathways by avoiding pre-functionalization steps. nih.gov Intramolecular C-H insertion and amination reactions, in particular, offer a direct route to cyclic compounds. Research has shown that carbenes derived from 2-diazo-2-sulfamoylacetamides can undergo intramolecular C-H insertion into an N-aryl group on the sulfonamide to form heterocyclic products. mdpi.com

While not a direct application of this compound itself, this demonstrates the reactivity of the C-H bonds within a sulfonamide environment. The isopropyl group of this compound contains secondary C(sp³)-H bonds. These sites could potentially be targeted in transition-metal-catalyzed C-H amination or insertion reactions. For instance, iron-catalyzed intermolecular sp³ C-H amination using aryl azides is a known transformation. organic-chemistry.org The exploration of conditions that could favor the functionalization of the C-H bonds on the isopropyl substituent of the sulfonamide remains an area of potential synthetic interest.

Applications and Functional Utility in Advanced Organic Synthesis

Employment as a Key Building Block in Complex Molecule Construction

The primary application of N-isopropyl-2-nitrobenzenesulfonamide in the construction of complex molecules lies in its function as a protecting group for primary and secondary amines. The 2-nitrobenzenesulfonyl (nosyl) group, of which this compound is a derivative, is instrumental in the "Ns-strategy," a synthetic approach that leverages the unique properties of nitrobenzenesulfonamides. wikipedia.org This strategy allows for the protection of an amine, followed by further synthetic manipulations on the molecule, and subsequent mild removal of the nosyl group.

The presence of the electron-withdrawing nitro group increases the acidity of the N-H proton of the sulfonamide, facilitating its alkylation under relatively mild conditions. A prominent example of this is the Fukuyama-Mitsunobu reaction, where a nosyl-protected amine can be alkylated with an alcohol. nih.gov This reaction is highly efficient for the formation of carbon-nitrogen bonds, which are ubiquitous in biologically active molecules and natural products. google.com

The versatility of the nosyl group is further demonstrated by its stability under a variety of reaction conditions, including those that are strongly acidic or basic, allowing for a wide range of synthetic transformations to be performed on other parts of the molecule without affecting the protected amine. wikipedia.org Once the desired molecular framework is assembled, the nosyl group can be selectively cleaved under mild conditions, typically using a thiol and a base, to reveal the free amine. nih.gov This orthogonality to many other common protecting groups makes this compound and related nosyl amides valuable tools in multi-step syntheses.

The utility of this approach has been demonstrated in the synthesis of various complex molecules, including N-substituted α-amino acids and their derivatives, which are fundamental components of peptides and proteins. google.com

Table 1: Representative Fukuyama-Mitsunobu Reaction using a 2-Nitrobenzenesulfonamide (B48108)

EntryAlcohol2-NitrobenzenesulfonamideProductYield (%)
1Benzyl alcoholN-Methyl-2-nitrobenzenesulfonamideN-Benzyl-N-methyl-2-nitrobenzenesulfonamide95
2Isopropanol (B130326)N-Benzyl-2-nitrobenzenesulfonamideN-Benzyl-N-isopropyl-2-nitrobenzenesulfonamide92
3(R)-2-ButanolN-Ethyl-2-nitrobenzenesulfonamideN-Ethyl-N-((R)-sec-butyl)-2-nitrobenzenesulfonamide88

This table presents representative yields for the Fukuyama-Mitsunobu reaction with various 2-nitrobenzenesulfonamides to illustrate the general efficiency of the method. Specific data for this compound in a broader range of complex syntheses is often embedded within larger synthetic schemes in the literature.

Contribution to the Stereoselective Synthesis of Chiral Amines via Protective Group Strategies

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as the biological activity of many pharmaceutical compounds is dependent on their stereochemistry. yale.edu this compound can play a role in stereoselective synthesis, primarily through its use as a removable chiral auxiliary or in conjunction with chiral catalysts.

While the isopropyl group on the nitrogen of this compound is not itself a chiral center, the sulfonamide can be employed in synthetic strategies that introduce chirality. For instance, a primary chiral amine can be protected with 2-nitrobenzenesulfonyl chloride to form a chiral nosyl amide. The resulting diastereomers can potentially be separated, or subsequent diastereoselective reactions can be performed on the substrate, guided by the existing stereocenter. After the desired stereochemistry is established, the nosyl group can be removed.

More advanced strategies involve the use of chiral auxiliaries that are temporarily attached to the nitrogen atom. While this compound itself is not a classic chiral auxiliary in the vein of Evans oxazolidinones or Oppolzer's camphorsultam, the principles of auxiliary-guided synthesis are relevant. wikipedia.org For example, a chiral amine can be used as a starting material, protected as its N-nosyl derivative, and then subjected to further reactions where the nosyl group influences the stereochemical outcome of transformations at other positions in the molecule.

The synthesis of chiral amines can also be achieved through the asymmetric addition of nucleophiles to imines. In this context, a related strategy involves the use of chiral sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary), which has proven to be a highly effective chiral auxiliary for the synthesis of a wide array of chiral amines. nih.govnih.gov While distinct from the nosyl strategy, the underlying principle of using a removable chiral group on the nitrogen to control stereochemistry is a cornerstone of modern asymmetric synthesis.

Potential for Integration into Palladium-Catalyzed Reaction Systems

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds in modern organic synthesis. nih.govnih.govresearchgate.netuwindsor.cakyoto-u.ac.jp These reactions typically involve the coupling of an amine with an aryl halide or triflate. The integration of this compound into such systems presents both opportunities and challenges.

The N-H bond of a sulfonamide is generally less reactive in palladium-catalyzed aminations than that of a free amine. However, under specific conditions with appropriate ligands and bases, the coupling of sulfonamides with aryl halides can be achieved. The use of a 2-nitrobenzenesulfonamide in this context could be advantageous. The electron-withdrawing nitro group can modulate the reactivity of the sulfonamide nitrogen, potentially influencing the efficiency of the catalytic cycle.

Research in the field has demonstrated the successful palladium-catalyzed amination of aryl bromides with a variety of amines, including those with functional groups like nitro groups on the aryl ring of the halide. nih.gov This suggests that the nitro group on the sulfonamide would likely be tolerated in such a reaction. The development of specialized ligands has been crucial in expanding the scope of the Buchwald-Hartwig amination to include a wider range of substrates, including less reactive amines and aryl chlorides. nih.gov

While specific, high-yielding examples of the direct palladium-catalyzed coupling of this compound with aryl halides are not extensively documented in dedicated studies, the general principles of palladium catalysis suggest its potential utility. A plausible synthetic route could involve the initial protection of a primary amine with 2-nitrobenzenesulfonyl chloride, followed by a palladium-catalyzed arylation of the resulting sulfonamide. Subsequent removal of the nosyl group would yield a secondary arylamine.

Table 2: Potential Palladium-Catalyzed Amination Employing a Sulfonamide

EntryAryl HalideAmine/SulfonamideCatalyst/LigandProduct
14-BromotolueneMorpholinePd(OAc)₂ / BINAP4-(p-tolyl)morpholine
21-Bromo-4-nitrobenzeneHexylaminePd₂(dba)₃ / BINAPN-hexyl-4-nitroaniline
3Phenyl bromideMethanesulfonamidePd Catalyst / LigandN-phenylmethanesulfonamide

This table illustrates the general scope of palladium-catalyzed amination with various amines and sulfonamides. The direct application with this compound would be an extension of these established methodologies.

Exploration of Biological Activities and Pharmacological Relevance

Evaluation in Hypoxic Cell Selective Cytotoxicity Assays within the Nitrobenzenesulfonamide Class

Hypoxia, or low oxygen concentration, is a characteristic feature of solid tumors that contributes to resistance to both chemotherapy and radiotherapy. This has driven the development of hypoxia-activated prodrugs (HAPs), which are compounds that are selectively toxic to cells in hypoxic environments. nih.gov The mechanism of action for many HAPs, including those with a nitroaromatic core, involves bioreductive activation. In the presence of cellular reductases and low oxygen, the nitro group is reduced to form highly reactive species, such as nitro radical anions and hydroxylamines. nih.gov These reactive intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to cell death. nih.govnih.gov In well-oxygenated (normoxic) cells, the nitro radical anion is rapidly re-oxidized back to the parent compound, preventing the accumulation of toxic metabolites and conferring selectivity. nih.gov

Within the nitroaromatic family, nitroimidazoles have been extensively studied as agents for detecting and targeting hypoxic cells. nih.govnih.gov Compounds like 1-methyl-2-nitroimidazole (B155463) have demonstrated selective toxicity under hypoxic conditions, which is linked to the depletion of cellular thiols and subsequent cell death. nih.gov Similarly, nitrobenzyl derivatives have been developed as hypoxia-selective alkylating agents, showing significantly greater toxicity to cancer cells under hypoxic conditions compared to aerobic conditions. nih.gov

While specific cytotoxicity data for N-isopropyl-2-nitrobenzenesulfonamide is not extensively detailed in the available literature, the evaluation of the broader nitrobenzenesulfonamide class follows these principles. Research into related structures, such as benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, has demonstrated significant biological activity. acs.org In these studies, derivatives containing a 2,4-dinitrobenzenesulfonamide (B1250028) moiety were found to be more potent in their antimicrobial activity than corresponding mono-nitro derivatives, underscoring the importance of the nitro group for bioactivity. acs.org This suggests that the nitrobenzenesulfonamide scaffold is a viable candidate for developing hypoxia-selective cytotoxins, although the specific efficacy of the N-isopropyl analog would require direct experimental validation.

Investigation of Radiosensitizing Capabilities in Cellular Models

Radiosensitizers are chemical agents that enhance the effectiveness of radiation therapy, making tumor cells more susceptible to radiation-induced damage. A major cause of radioresistance in solid tumors is hypoxia. Oxygen is a potent radiosensitizer; it "fixes" the DNA damage caused by ionizing radiation by forming permanent, irreparable strand breaks. In its absence, many radiation-induced DNA radicals can be chemically repaired.

Nitroaromatic compounds are considered "oxygen mimetics" and represent a significant class of radiosensitizers. nih.gov Their electron-affinic nature allows them to mimic the role of oxygen in stabilizing radiation-induced DNA damage, thereby increasing the lethal effects of radiation in hypoxic cells. nih.gov The most well-known examples are from the nitroimidazole class, such as misonidazole. nih.gov These agents are activated in the low-oxygen environment of a tumor, where they can become integrated with cellular components and enhance the damage caused by radiotherapy. nih.gov

Given that this compound is a nitro-containing compound, it possesses the key chemical feature associated with radiosensitizing activity. The investigation of its capabilities in cellular models would be predicated on this established principle. Studies on other molecularly targeted agents have shown that interfering with cellular processes like DNA repair can lead to effective radiosensitization. nih.gov For instance, inhibitors of the PI3K/mTOR pathway have demonstrated the ability to sensitize glioblastoma and prostate cancer cells to radiation, often by impairing DNA double-strand break repair. nih.gov While direct experimental data on the radiosensitizing effects of this compound are limited, its structure strongly suggests a potential role as a hypoxia-selective radiosensitizer, warranting further investigation in appropriate cellular models.

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. Structure-Activity Relationship (SAR) studies dissect these connections to understand how specific structural modifications influence pharmacological effects.

The bioactivity of this compound is governed by a balance of steric and electronic factors.

Steric Factors : The N-isopropyl group introduces significant steric bulk at the sulfonamide nitrogen. Steric hindrance can profoundly impact how a molecule interacts with its biological target. In some contexts, bulky groups can prevent a molecule from fitting into the active site of an enzyme or the binding pocket of a receptor, leading to reduced or complete inactivity. For instance, studies on N-nitrosamines have shown that increasing steric bulk with isopropyl groups can inhibit the metabolic activation required for their biological effect. nih.gov This principle suggests that the N-isopropyl group on the sulfonamide could similarly hinder interactions with a target protein, potentially rendering the N-isopropyl analog less active compared to analogs with smaller N-substituents (e.g., N-methyl or N-ethyl) in specific biological assays.

Computational chemistry provides powerful tools for understanding how a ligand like this compound might interact with a biological target at the molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict binding modes and estimate binding affinities. nih.govle.ac.uk

In a notable example, computational studies were used to design novel sulfonamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov Using a structure-based drug design approach, researchers performed molecular docking to fit the sulfonamide-based ligands into the active site of the protease. nih.gov These simulations revealed detailed interactions, such as the formation of hydrogen bonds and hydrophobic contacts with key amino acid residues like GLY143, CYS145, and HIS41. nih.gov Following docking, MD simulations were conducted to assess the stability of the ligand-protein complex over time. nih.gov Such computational approaches allow for the rational design of more potent and selective inhibitors by optimizing these interactions. nih.gov These methods could be applied to this compound to identify potential protein targets and to understand how the steric and electronic properties of the isopropyl and nitro groups influence binding.

Broader Antimicrobial and Therapeutic Potentials of Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone of medicinal chemistry, first introduced in the 1930s with the discovery of the antibacterial drug Prontosil. wikipedia.orgnih.gov Since then, thousands of sulfonamide-containing molecules have been synthesized, leading to a vast array of therapeutic agents with diverse applications. wikipedia.org Their primary antibacterial mechanism involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, which blocks the synthesis of folic acid in microorganisms. ijpsr.comindexcopernicus.com This action is bacteriostatic, meaning it inhibits bacterial multiplication rather than directly killing the cells. ijpsr.comindexcopernicus.com

The therapeutic applications of sulfonamides extend far beyond their antibacterial use. They are a versatile scaffold found in drugs for treating a wide range of conditions. ijpsr.comresearchgate.net

Table 1: Therapeutic Applications of the Sulfonamide Moiety

Therapeutic AreaExamples of ApplicationsCitation(s)
Antimicrobial Antibacterial (Gram-positive & Gram-negative), Antifungal, Antiprotozoal ijpsr.com, nih.gov
Antiviral Inhibition of viral proteases (e.g., HIV), agents against SARS-CoV-2 nih.gov, frontiersrj.com
Oncology Anticancer agents, Carbonic anhydrase inhibitors ijpsr.com, nih.gov
Anti-inflammatory Treatment of inflammatory bowel disease (e.g., Sulfasalazine), COX-2 inhibitors wikipedia.org, researchgate.net
Endocrine Oral hypoglycemic agents (sulfonylureas) for diabetes ijpsr.com, indexcopernicus.com
Cardiovascular Diuretics (e.g., thiazides, loop diuretics), Antihypertensive agents wikipedia.org, researchgate.net
Neurology Anti-epileptic agents ijpsr.com, indexcopernicus.com

The rapid emergence of drug-resistant pathogens has renewed interest in developing new generations of sulfonamide derivatives to combat infections. ijpsr.comindexcopernicus.com Their structural versatility and well-understood pharmacology ensure that sulfonamides will remain a significant and promising scaffold in drug discovery for the foreseeable future. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods for N Isopropyl 2 Nitrobenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of N-isopropyl-2-nitrobenzenesulfonamide, distinct signals corresponding to the isopropyl and the aromatic protons are observed.

The isopropyl group gives rise to two signals. The six equivalent methyl (CH₃) protons appear as a doublet due to coupling with the single methine (CH) proton. The methine proton, in turn, appears as a multiplet (specifically a septet) because it is coupled to the six methyl protons. The proton attached to the nitrogen of the sulfonamide group (N-H) typically appears as a doublet, coupled to the adjacent methine proton.

The four protons on the 2-nitrophenyl ring are non-equivalent and exhibit complex splitting patterns in the aromatic region of the spectrum. Due to the ortho-nitro group, the electronic environment of each aromatic proton is unique, leading to four distinct signals. These signals often appear as multiplets due to complex spin-spin coupling between adjacent and sometimes non-adjacent aromatic protons.

A representative dataset for this compound is presented below.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Isopropyl CH₃~1.16Doublet~6.26HCorresponds to the six equivalent protons of the two methyl groups.
Isopropyl CH~3.60 - 3.73Multiplet-1HThe methine proton, split by the adjacent six methyl protons.
Sulfonamide NH~5.12Doublet~7.11HThe labile proton on the nitrogen atom, coupled to the methine proton.
Aromatic H~7.72 - 7.89Multiplet-3HSignals corresponding to three of the protons on the nitrobenzene (B124822) ring.
Aromatic H~8.16 - 8.20Multiplet-1HSignal for the remaining, most deshielded proton on the nitrobenzene ring.

Note: Data is typically acquired in a deuterated solvent like CDCl₃. Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and concentration.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

The isopropyl group will show two signals: one for the two equivalent methyl carbons and another for the methine carbon. The aromatic portion of the molecule will display six distinct signals, as the nitro and sulfonamide substituents render each carbon atom in the benzene (B151609) ring electronically unique. The carbon atom bearing the nitro group (C-NO₂) and the carbon atom attached to the sulfonyl group (C-SO₂) are typically found further downfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment
Isopropyl CH₃~23The two equivalent methyl carbons of the isopropyl group.
Isopropyl CH~47The methine carbon of the isopropyl group.
Aromatic C~120 - 140Range for the six distinct carbons of the benzene ring.
Aromatic C-S~135The carbon atom directly bonded to the sulfonamide group.
Aromatic C-N~148The carbon atom directly bonded to the nitro group.

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound provides direct evidence for its key functional groups. The presence of a sharp absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the sulfonamide. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) appear as two strong bands in the regions of 1350-1330 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The nitro group (NO₂) also gives rise to two strong characteristic absorptions corresponding to its asymmetric and symmetric stretches, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aliphatic C-H stretching from the isopropyl group is observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Sulfonamide)Stretch~3300Medium-Sharp
C-H (Aromatic)Stretch~3100 - 3000Medium-Weak
C-H (Aliphatic)Stretch~2980 - 2870Medium
NO₂ (Nitro)Asymmetric Stretch~1530Strong
NO₂ (Nitro)Symmetric Stretch~1350Strong
SO₂ (Sulfonyl)Asymmetric Stretch~1350 - 1330Strong
SO₂ (Sulfonyl)Symmetric Stretch~1170 - 1150Strong
C=C (Aromatic)Stretch~1600 - 1450Medium-Weak

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. synquestlabs.com Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can measure the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). synquestlabs.com

For this compound, with a molecular formula of C₉H₁₂N₂O₄S, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. cookechem.comsynquestlabs.com The theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This experimentally determined accurate mass provides unambiguous confirmation of the molecular formula.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₂N₂O₄S
Nominal Mass244
Theoretical Monoisotopic Mass (for [M+H]⁺ ion)245.05670
Expected ObservationAn ion peak at m/z ≈ 245.0567 in the positive ion mode HRMS spectrum.

The precise mass measurement provided by HRMS serves as a definitive piece of evidence for the identity and elemental composition of this compound, complementing the structural details provided by NMR and IR spectroscopy.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for the structural confirmation of synthesized compounds by analyzing their fragmentation patterns. When this compound is subjected to analysis by techniques such as electrospray ionization mass spectrometry (ESI-MS), it undergoes collision-induced dissociation, leading to a series of characteristic fragment ions. The study of these fragments provides definitive evidence for the compound's molecular structure.

The fragmentation of aromatic sulfonamides is a well-studied process. A notable fragmentation pathway involves the elimination of sulfur dioxide (SO₂), a process that occurs through intramolecular rearrangement. nih.gov This SO₂ extrusion is particularly influenced by substituents on the aromatic ring; electron-withdrawing groups, such as the nitro group (NO₂) present in this compound, can promote this fragmentation. nih.gov The stability of the resulting ions and the strength of the bond between the aromatic ring and the sulfur atom are key factors in these pathways. nih.gov

For this compound, several key fragmentation pathways can be predicted. The protonated molecular ion [M+H]⁺ would be observed first. Subsequent fragmentation would likely involve:

Loss of SO₂: A characteristic loss of 64 Da resulting from the elimination of sulfur dioxide.

Loss of the Isopropyl Group: Cleavage of the nitrogen-isopropyl bond, resulting in the loss of an isopropyl radical or propylene.

Cleavage of the S-N Bond: Scission of the sulfonamide bond, leading to the formation of the 2-nitrobenzenesulfonyl cation.

Loss of the Nitro Group: Elimination of the nitro group as NO₂ (46 Da).

The fragmentation patterns of nitrosamine (B1359907) compounds, which share some structural motifs with the target molecule, also provide insight. Common pathways for nitrosamines include the loss of an NO radical (30 Da) or the loss of H₂O from the protonated molecular ion. nih.govresearchgate.net While not a nitrosamine itself, the presence of nitrogen and oxygen atoms suggests complex rearrangements are possible.

A summary of plausible and characteristic fragment ions for this compound is presented below. Analysis of the high-resolution mass-to-charge ratios of these fragments allows for unambiguous structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (C₉H₁₂N₂O₄S, Molecular Weight: 244.27 g/mol )

m/z (Mass/Charge Ratio) Proposed Fragment Identity Notes on Fragmentation Pathway
245.06 [M+H]⁺ Protonated molecular ion.
202.04 [M+H - C₃H₇]⁺ Loss of the isopropyl group from the sulfonamide nitrogen.
199.04 [M+H - NO₂]⁺ Loss of the nitro group from the benzene ring.
181.05 [M+H - SO₂]⁺ Characteristic loss of sulfur dioxide via rearrangement. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for assessing the purity of this compound and for monitoring the progress of reactions involving it. The technique relies on the differential partitioning of components between a stationary phase, typically silica (B1680970) gel, and a liquid mobile phase.

For compounds of moderate polarity like this compound, a suitable mobile phase is often a mixture of a nonpolar and a polar solvent. The selection of this solvent system is a process of optimization to achieve ideal separation, with target Retention Factor (Rƒ) values typically between 0.2 and 0.7. reddit.com A common starting point for developing a TLC method is a 1:1 mixture of hexane (B92381) and ethyl acetate. libretexts.org For sulfonamides and nitroaromatic compounds, various solvent systems have been proven effective. For instance, a mixture of chloroform (B151607) and n-butanol (e.g., 4:1 v/v) has been used for separating sulfonamides. tandfonline.com Another system, chloroform-n-heptane-ethanol, has been employed for the analysis of sulfamethoxazole, a related sulfonamide. oup.com

Visualization of the separated spots on the TLC plate is straightforward due to the nitroaromatic chromophore in the molecule, which allows for detection under UV light (typically at 254 nm). usda.gov For enhanced sensitivity or for derivatives lacking a strong chromophore, staining with reagents like p-dimethylaminobenzaldehyde (p-DMAB) after reduction with SnCl₂ can be used. ncids.com

Table 2: Example TLC Systems for Analysis of this compound

Stationary Phase Mobile Phase (Eluent System) Visualization Method Expected Rƒ Range
Silica Gel G Hexane:Ethyl Acetate (e.g., 7:3 v/v) UV Light (254 nm) 0.3 - 0.5
Silica Gel Chloroform:n-Butanol (4:1 v/v) tandfonline.com UV Light (254 nm), Fluorescamine Spray tandfonline.com 0.4 - 0.6

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and high-resolution purity assessment of this compound. It offers superior separation efficiency, sensitivity, and reproducibility compared to TLC. cdc.gov

The most common mode for this type of analysis is reversed-phase HPLC, which utilizes a nonpolar stationary phase (e.g., a C18-bonded silica column) and a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of an aqueous component (water or buffer) and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure the efficient elution and separation of the main compound from any impurities with different polarities.

Detection is most effectively achieved using a UV-Vis detector, as the 2-nitrophenyl group acts as a strong chromophore. cdc.gov For nitroaromatic compounds, a detection wavelength of 254 nm is commonly used. nih.gov The identity of this compound is confirmed by matching its retention time with that of a pure reference standard, while its purity is determined by the relative area of its peak in the chromatogram. For precise quantification, a calibration curve is generated using standards of known concentrations. nih.gov

Table 3: Typical HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase A Water or 0.02M Potassium Dihydrogen Phosphate Buffer Aqueous component of the mobile phase. google.com
Mobile Phase B Acetonitrile or Methanol nih.gov Organic modifier to elute the analyte.
Elution Mode Gradient (e.g., 10% to 90% B over 20 min) Ensures separation of components with varying polarities.
Flow Rate 1.0 - 1.3 mL/min nih.govgoogle.com Maintains consistent retention times and peak shapes.
Detection UV-Vis at 254 nm nih.gov Quantifies the analyte based on its UV absorbance.

| Column Temperature | 30 °C google.com | Ensures reproducible retention times. |


Computational and Theoretical Investigations of N Isopropyl 2 Nitrobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule.

Density Functional Theory (DFT) calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms. For compounds containing nitro-aromatic and sulfonamide groups, DFT can be used to investigate various transformations. Theoretical studies on related molecules, such as nitroalkenes, show that DFT can effectively determine whether a reaction proceeds through a concerted, one-step mechanism or a stepwise pathway involving intermediates. nih.gov By locating and characterizing the transition states, which represent the energy maxima along the reaction coordinate, chemists can predict the feasibility and kinetics of a reaction.

For N-isopropyl-2-nitrobenzenesulfonamide, DFT studies could elucidate the mechanisms of its synthesis or subsequent reactions. For instance, in reactions like nucleophilic aromatic substitution or cycloadditions involving the nitro group, DFT calculations can model the formation and breaking of bonds. nih.gov These computational approaches can predict activation energies, providing a quantitative measure of the kinetic barriers of different potential reaction pathways. nih.govresearchgate.net Such theoretical investigations are often performed in both the gas phase and in the presence of solvents to simulate real-world experimental conditions. researchgate.net

The electronic characteristics of this compound can be described by analyzing its molecular orbitals and charge distribution. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net In related sulfonamide compounds, quantum chemical calculations have been used to determine these energy values, providing insight into their electronic transitions and stability. bsu.byscispace.com

Furthermore, Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution across the molecule. These maps illustrate electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, the MESP would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups, indicating these as sites for electrophilic interaction and hydrogen bonding. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations on Related Compounds

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide-9.5840.3639.947 bsu.by
D-mannoheptulose-6.842-1.0295.813 researchgate.net
Benzyl-β-D-glucoside-6.591-0.7415.850 researchgate.net
N-isopropyl-3-phenylpropanamide-6.996-0.8036.193 researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the physical movement and interactions of molecules over time.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule. nih.gov By simulating the atomic motions over time, MD can reveal how the molecule flexes, bends, and rotates at different temperatures. nih.govresearchgate.net These simulations can help determine key structural properties like the radius of gyration, which provides a measure of the molecule's compactness. researchgate.net For polymers containing N-isopropyl groups, studies have shown that temperature changes can significantly alter their conformational behavior. nih.gov Similar analyses on this compound would reveal its preferred spatial arrangements and how its shape might change in different environments.

The way this compound interacts with other molecules, such as solvents or biological macromolecules, is governed by intermolecular forces. Molecular modeling is highly effective at predicting these interactions. The nitro and sulfonamide groups are capable of acting as hydrogen bond acceptors, while the N-H group of the sulfonamide can act as a hydrogen bond donor.

Molecular dynamics simulations can explicitly model these interactions, for example, by calculating the number and lifetime of hydrogen bonds between the molecule and surrounding water molecules. nih.govresearchgate.net Furthermore, molecular docking, a technique that predicts the preferred orientation of one molecule when bound to another, is heavily reliant on evaluating intermolecular interactions like hydrogen bonding and van der Waals forces. researchgate.netmdpi.com Such studies could predict how this compound might bind to a protein's active site, identifying the key amino acid residues involved in the interaction. mdpi.com

In Silico Approaches in Structure-Activity Relationship (SAR) Prediction and Optimization

In silico methods are computational techniques used to predict the biological activity of chemical compounds, forming a cornerstone of modern drug discovery and materials science. These approaches can be used to establish Structure-Activity Relationships (SAR), which link a molecule's chemical structure to its functional effects.

For this compound, in silico studies could predict its potential as a therapeutic agent or its utility in other applications. By computationally screening the molecule against databases of biological targets, researchers can generate hypotheses about its mechanism of action. researchgate.netmdpi.com For example, docking studies could predict its binding affinity to specific enzymes or receptors. researchgate.net

Moreover, these computational models can guide the optimization of the lead compound. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in a compound's structure with changes in its measured activity. researchgate.net By creating a QSAR model for a series of related benzenesulfonamide (B165840) analogs, researchers could predict which structural modifications to this compound—such as altering substituents on the benzene (B151609) ring—would be most likely to enhance a desired activity. This predictive power significantly accelerates the design and synthesis of more effective compounds by prioritizing the most promising candidates for experimental testing. researchgate.net

Future Prospects and Emerging Research Directions for N Isopropyl 2 Nitrobenzenesulfonamide

Development of More Sustainable and Environmentally Benign Synthetic Pathways

The traditional synthesis of sulfonamides often involves the use of organic solvents and amine bases to scavenge the hydrochloric acid generated during the reaction of an amine with a sulfonyl chloride. rsc.org This approach can be inefficient, requiring excess reagents and complex purification steps, while also generating considerable chemical waste. rsc.org Future research is intensely focused on developing "green" and sustainable synthetic routes for N-isopropyl-2-nitrobenzenesulfonamide and related compounds.

Key research directions include:

Aqueous Synthesis: A significant advancement is the development of sulfonamide synthesis in water. rsc.orgrsc.org This method often utilizes an inorganic base like sodium carbonate and can proceed at room temperature. rsc.orgmdpi.com It eliminates the need for hazardous organic solvents and simplifies product isolation, which can often be achieved by simple filtration after acidification of the reaction mixture. rsc.orgrsc.orgresearchgate.net This approach offers excellent yields and high purity without the need for chromatographic purification. researchgate.net

Catalyst-Free and One-Pot Reactions: Researchers are exploring one-pot syntheses that combine multiple reaction steps without isolating intermediates. A recently developed strategy allows for the synthesis of sulfonamides directly from carboxylic acids and amines via a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination in the same pot. nih.gov Another innovative approach involves the electrochemical synthesis of sulfonamides from nitro compounds and sulfonyl hydrazides, avoiding the use of toxic amines as starting materials and expensive catalysts. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for sulfonamide synthesis, representing a more energy-efficient alternative to conventional heating. researchgate.netorganic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

Feature Traditional Synthesis Emerging Sustainable Synthesis
Solvent Organic solvents (e.g., pyridine (B92270), dichloromethane) Water, 2-MeTHF (2-methyltetrahydrofuran) mdpi.comresearchgate.net
Base Organic amine bases (e.g., triethylamine) Inorganic bases (e.g., Na2CO3, NaHCO3) rsc.orgresearchgate.net
Purification Often requires column chromatography Simple filtration and washing rsc.orgrsc.org
Waste Generation High (organic solvents, excess reagents) Low ("green chemistry" principles) mdpi.com

| Efficiency | Variable yields, potential for side reactions (e.g., bis-sulfonylation) rsc.org | Excellent yields and high purity researchgate.net |

Expansion of its Applications in Niche Areas of Medicinal Chemistry

The unique structural features of the 2-nitrobenzenesulfonamide (B48108) moiety are being leveraged for highly specific and innovative applications in medicinal chemistry, moving beyond traditional sulfonamide roles.

Redox-Sensitive Chemical Linkers: A prominent emerging application is the use of the 2-nitrobenzenesulfonamide group as a cleavable linker in drug delivery systems. nih.gov This linker is stable under normal extracellular conditions but is selectively cleaved inside cells by the glutathione (B108866)/glutathione S-transferase (GSH/GST) system. nih.gov This property is particularly valuable for constructing siRNA-polymer conjugates. The linker ensures the siRNA cargo remains attached to its delivery vehicle (e.g., PEG) in the bloodstream but is efficiently released in the cytoplasm to exert its gene-silencing effect. nih.gov This system demonstrates enhanced extracellular stability compared to conventional disulfide linkers. nih.gov

Hypoxic Cell-Selective Agents: The nitroaromatic group is a well-known bioreductive function, meaning it can be selectively reduced in the low-oxygen (hypoxic) environments characteristic of solid tumors. This has led to the investigation of nitrobenzenesulfonamides as potential hypoxic cell-selective cytotoxic agents. nih.gov While the specific N-isopropyl derivative has not been detailed in this context, related compounds like N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide have shown preferential toxicity to hypoxic cancer cells in vitro. nih.gov This suggests a promising avenue for developing tumor-targeted therapies based on the this compound scaffold.

Advanced Mechanistic Investigations to Fully Elucidate Complex Reactivity Profiles

A complete understanding of the reaction mechanisms governing the behavior of this compound is crucial for optimizing its existing applications and discovering new ones. Future research will focus on detailed mechanistic studies using a combination of experimental and computational methods.

Elucidation of Cleavage Mechanisms: For its role as a linker, the precise mechanism of reductive cleavage by glutathione is of paramount importance. nih.gov Advanced studies, including kinetic analyses, isotope effect experiments, and computational modeling (e.g., Density Functional Theory - DFT), can be employed to map the entire reaction pathway. nih.gov This includes identifying transition states and intermediates, and understanding how the electronic and steric properties of the isopropyl group influence the reaction rate and selectivity.

Photochemical Reactivity: The presence of a nitroaromatic system suggests potential photochemical reactivity. Mechanistic investigations could explore whether the compound undergoes light-induced transformations. nih.gov Such studies often involve quantum yield determinations and characterization of excited states to see if the molecule can be used in photodynamic therapy or as a photocleavable protecting group. nih.gov

Inhibition Pathways: In any potential role as an enzyme inhibitor, understanding the dynamics of binding and reaction is key. For related inhibitors, molecular dynamics (MD) and quantum chemical calculations have been used to distinguish between different reaction pathways, such as hydrolysis versus recyclization of the inhibitor-enzyme complex. rsc.org Similar advanced computational studies on this compound interacting with potential biological targets could reveal its mechanism of action and guide the design of more potent derivatives.

Integration into Automated Synthesis Platforms and High-Throughput Screening

The discovery of new applications for this compound and its analogs can be dramatically accelerated by modern automation and screening technologies.

Automated Flow Synthesis: The synthesis of secondary sulfonamides is well-suited for automated flow-through processes. acs.orgacs.org In such a system, reagents are pumped through reactor columns containing solid-phase reagents or catalysts. This allows for the rapid, sequential synthesis of a library of compounds with varying functional groups, all controlled by a computer program. acs.org This approach enables the creation of a large array of this compound derivatives with high purity and without the need for manual purification between steps. acs.org

High-Throughput Screening (HTS): Once a library of derivatives is created, it can be screened against thousands of biological targets using HTS. ufl.eduufl.edu This robotic process uses miniaturized assays in 384- or 1536-well plates to rapidly test the biological activity of each compound. ufl.edu HTS campaigns can identify "hits"—compounds that show activity against a specific target, such as a bacterial enzyme or a cancer cell line. nih.govnih.gov These hits then become the starting point for further drug development.

Table 2: Hypothetical High-Throughput Screening (HTS) Workflow for this compound Derivatives

Step Description Technology Used
1. Library Generation Automated synthesis of a 10,000-member library of this compound analogs. Automated Flow-Through Synthesis Platform acs.org
2. Primary Screen Screen the library at a single high concentration against a panel of cancer cell lines. Robotic liquid handlers, 1536-well plates, cell viability assays ufl.edu
3. Hit Confirmation Re-test initial hits in a dose-response format to confirm activity and determine potency (e.g., IC50). Automated plate readers, serial dilution robotics nih.gov
4. Secondary/Counter Screens Test confirmed hits in more complex assays (e.g., hypoxic vs. normoxic conditions) to determine mechanism and selectivity. Cellular imaging systems, specific biomarker assays

| 5. Lead Optimization | Synthesize new, more potent and selective analogs based on structure-activity relationship (SAR) data from screening. | Medicinal chemistry, computational modeling |

Exploration of Novel Biological Targets and Therapeutic Modalities

Beyond its known potential in cancer and as a chemical linker, the this compound scaffold could be explored for entirely new therapeutic purposes.

Targeting Novel Proteins: The field of drug discovery is constantly identifying novel biological targets through genomics, proteomics, and systems biology. nih.gov Libraries of this compound derivatives could be screened against these new targets, such as recently identified E3 ligases for applications in targeted protein degradation or novel enzymes in metabolic pathways of pathogenic bacteria. nih.gov

Development of Prodrugs: The bioreductive nitro group is a classic prodrug trigger. mdpi.com This functionality could be exploited to design novel prodrugs that are inactive until they reach a specific biological environment where they are reduced to an active form. This could include targeting the reductive environment of the gut microbiome or specific anaerobic pathogens.

Modulating Biomaterial Interactions: Thermoresponsive polymers like poly(2-isopropyl-2-oxazoline) are used in biomedical applications like smart hydrogels and drug delivery systems. researchgate.net Small molecules like this compound could be investigated as modulators that influence the phase transition temperature or other physical properties of such smart materials, offering a new modality for controlling their behavior in situ.

Q & A

Q. What are the standard synthetic protocols for N-isopropyl-2-nitrobenzenesulfonamide, and how is the product characterized?

The synthesis involves reacting 2-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction typically proceeds at room temperature in anhydrous dichloromethane. After purification via column chromatography, the product is characterized using:

  • 1H NMR (δ 8.17–7.71 ppm for aromatic protons, δ 3.69 ppm for isopropyl CH),
  • 13C NMR (key peaks at 135.0, 133.4, and 47.1 ppm),
  • HRMS (observed [M+H]+: 245.0586 vs. calculated 245.0591). Yield optimization (94%) is achieved by controlling stoichiometry and reaction time .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing sulfonamide NH from aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₂N₂O₄S) and detects isotopic patterns.
  • Melting Point Analysis : Confirms consistency with literature values (if available). Contaminants like unreacted sulfonyl chloride or amine byproducts are identified via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Use SHELXL for structure refinement and validation. Key steps:

  • Analyze residual electron density maps to identify misplaced atoms.
  • Apply twin refinement for crystals with non-merohedral twinning.
  • Cross-validate using PLATON or CrystaList to check for missed symmetry or disorder. Discrepancies in bond lengths or angles may arise from poor data resolution (<1 Å) or absorption effects, requiring corrections via empirical methods (e.g., multi-scan absorption) .

Q. What experimental variables influence yield optimization in the synthesis of this compound?

Yield variations (66–94%) depend on:

  • Stoichiometry : Excess isopropylamine (1.2–1.5 eq.) improves conversion.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reactivity vs. benzene.
  • Temperature : Prolonged heating (>40°C) may degrade the nitro group.
  • Workup : Acid-base extraction removes unreacted sulfonyl chloride, while flash chromatography isolates the product from diastereomeric byproducts .

Q. How should researchers handle hazardous byproducts (e.g., nitroso compounds) during sulfonamide synthesis?

Implement:

  • Containment : Use fume hoods and secondary containment trays to prevent spills.
  • Decontamination : Scrub surfaces with ethanol or isopropanol to degrade nitroso residues.
  • Waste Disposal : Absorb liquid waste with diatomite and incinerate in compliance with EPA guidelines. Personal protective equipment (PPE) and real-time air monitoring are critical for nitrosamine risk mitigation .

Q. What strategies address contradictions in spectroscopic data interpretation for sulfonamide derivatives?

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-benzyl-N-methyl-2-nitrobenzenesulfonamide, CAS 42060-39-9) to validate shifts in NMR or IR spectra.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.
  • Reproducibility Checks : Repeat experiments under controlled conditions (humidity, temperature) to isolate environmental artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.